molecular formula C41H61N11O10S B1585802 Tyr-gly-gly-phe-met-arg-gly-leu CAS No. 80501-44-6

Tyr-gly-gly-phe-met-arg-gly-leu

Cat. No.: B1585802
CAS No.: 80501-44-6
M. Wt: 900.1 g/mol
InChI Key: NVWLPCPCSZOUCO-XDIGFQIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Tyr-gly-gly-phe-met-arg-gly-leu is a peptide sequence that belongs to the class of opioid peptides known as enkephalins. Enkephalins are endogenous peptides that exhibit morphine-like properties and play a crucial role in modulating pain and emotion in the body. This specific sequence is a variant of enkephalins, which are naturally occurring in the brain and other tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Tyr-gly-gly-phe-met-arg-gly-leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is synthesized.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Peptides like Tyr-gly-gly-phe-met-arg-gly-leu can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin, chymotrypsin, and pepsin.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Specific reagents depending on the side chain involved.

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Methionine sulfoxide.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Tyr-gly-gly-phe-met-arg-gly-leu has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in neurotransmission and pain modulation.

    Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Tyr-gly-gly-phe-met-arg-gly-leu involves binding to opioid receptors in the nervous system. These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. Upon binding, the peptide activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain.

Comparison with Similar Compounds

Similar Compounds

    Methionine-enkephalin (Tyr-gly-gly-phe-met): Another enkephalin with a similar sequence but lacking the additional arginine and leucine residues.

    Leucine-enkephalin (Tyr-gly-gly-phe-leu): Similar to methionine-enkephalin but with leucine instead of methionine.

    Dynorphin: A longer opioid peptide with a similar N-terminal sequence.

Uniqueness

Tyr-gly-gly-phe-met-arg-gly-leu is unique due to the presence of arginine and leucine residues, which may influence its binding affinity and specificity for different opioid receptors. This sequence variation can result in distinct pharmacological properties compared to other enkephalins.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLPCPCSZOUCO-XDIGFQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80501-44-6
Record name Enkephalin-met, arg(6)-gly(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080501446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-gly-gly-phe-met-arg-gly-leu
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Tyr-gly-gly-phe-met-arg-gly-leu
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Reactant of Route 6
Tyr-gly-gly-phe-met-arg-gly-leu

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